
2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide
Overview
Description
This compound features a diazenyl (azo) linkage connecting two aromatic rings: a 2-cyano-4-nitrophenyl group and a 5-(diethylamino)phenyl moiety substituted with a 2-chloroacetamide chain. The nitro and cyano groups are electron-withdrawing, while the diethylamino group is electron-donating, creating a push-pull electronic system. Such structural motifs are common in dyes, agrochemicals, and pharmaceuticals due to their stability and reactivity .
Mechanism of Action
Target of Action
As a dye, it is known to interact with various types of fibers, particularly hydrophobic ones .
Mode of Action
Disperse Violet 63, like other disperse dyes, is nonionic and has a small molecular size . It adheres to compatible surfaces by solution, forming covalent bonds or complexes with salts or metals, by physical adsorption, or by mechanical retention .
Biochemical Pathways
For instance, advanced oxidation processes have been used for the degradation of Disperse Violet 63 in aqueous medium .
Result of Action
The primary result of Disperse Violet 63’s action is the imparting of a violet color to the fibers it’s applied to . The dye is known for its high stability to light, temperature, water, detergents, chemicals, soap, and other parameters such as bleach and perspiration .
Action Environment
The action, efficacy, and stability of Disperse Violet 63 can be influenced by various environmental factors. These include the temperature and pH of the dye bath, the type of fiber being dyed, and the presence of other chemicals in the dye bath . Additionally, the dye’s action can be influenced by environmental conditions post-dyeing, such as exposure to light and washing .
Biological Activity
2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide, with CAS number 64294-88-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and possible therapeutic applications.
- Molecular Formula : C19H19ClN6O3
- Molecular Weight : 414.85 g/mol
- Structure : The compound features a chloro group, a diazenyl linkage, and a diethylamino substituent, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of nitro and cyano groups is often associated with enhanced antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of related compounds against various bacterial strains:
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
2-Chloro-N-(2-cyano-4-nitrophenyl)diazenyl derivative | Staphylococcus aureus | 5.64 |
2-Chloro-N-(2-cyano-4-nitrophenyl)diazenyl derivative | Escherichia coli | 8.33 |
2-Chloro-N-(2-cyano-4-nitrophenyl)diazenyl derivative | Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound may possess potent antibacterial properties, which warrant further investigation.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of diazenyl compounds have been documented in various studies. For instance, related compounds have shown selective toxicity towards cancer cell lines while sparing normal cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
A study evaluating the cytotoxicity of similar compounds reported IC50 values as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Related diazenyl compound | HeLa (cervical cancer) | 12.5 |
Related diazenyl compound | MCF-7 (breast cancer) | 15.0 |
These findings suggest that 2-Chloro-N-(2-cyano-4-nitrophenyl)diazenyl derivatives could be explored for their potential in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The nitro and cyano groups can facilitate the production of ROS, which is a common pathway for inducing apoptosis in cancer cells.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.
Case Studies
-
Antibacterial Efficacy : A study conducted on various nitro-substituted compounds demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Findings : Compounds with similar structures showed MIC values ranging from 4.69 to 22.9 µM against different bacterial strains, indicating strong antimicrobial potential.
- Cytotoxicity in Cancer Research : Another study focused on the anticancer properties of diazenyl compounds revealed that certain derivatives had significant cytotoxic effects on multiple cancer cell lines, suggesting their potential use as chemotherapeutic agents.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the diazenyl linkage and the introduction of the chloro and cyano groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are commonly employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for further studies in drug development.
Case Studies:
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. Research exploring this compound's efficacy against specific cancers is ongoing.
Dyes and Pigments
Due to its azo structure, this compound can be utilized in the synthesis of dyes and pigments. Azo compounds are widely used in textiles and coatings because of their bright colors and stability.
Application Examples:
- Textile Industry : The compound can serve as an intermediate in the production of azo dyes used for coloring fabrics.
Environmental Monitoring
The environmental persistence of azo compounds raises concerns about their degradation products. Research has focused on understanding how compounds like this compound behave in environmental settings.
Research Findings:
- Studies have shown that certain azo compounds can undergo reductive cleavage under anaerobic conditions, leading to potentially harmful amines. Understanding these pathways is crucial for assessing environmental risks.
Q & A
Basic Research Question: What synthetic methodologies are suitable for preparing 2-chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide, given its multifunctional structure?
Methodological Answer:
The synthesis of this compound requires sequential functionalization due to its diazenyl, cyano, nitro, and diethylamino groups. Key steps include:
- Substitution reactions : Use nucleophilic aromatic substitution (e.g., replacing halogens with alkoxy or amino groups under alkaline conditions) .
- Diazo coupling : Introduce the diazenyl group via coupling between an aryl diazonium salt and an electron-rich aromatic amine under controlled pH (4–6) .
- Condensation : Employ condensing agents like DCC (dicyclohexylcarbodiimide) to form the acetamide bond between intermediates .
- Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the product, confirmed via TLC and HPLC .
Advanced Research Question: How can conflicting spectral data (e.g., NMR or IR) during structural validation be resolved?
Methodological Answer:
Contradictions in spectral data often arise from tautomerism, solvent effects, or impurities. To resolve this:
- Multi-technique validation : Combine -NMR, -NMR, and IR spectroscopy. For example, IR peaks at 1680–1700 cm confirm the C=O stretch, while -NMR signals at δ 6.5–8.5 ppm validate aromatic protons .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous acetamide derivatives (e.g., dihedral angles between aromatic planes and hydrogen-bonding networks) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by dynamic effects .
Basic Research Question: What functional groups in this compound warrant priority in reactivity studies?
Methodological Answer:
The nitro (–NO), cyano (–CN), and diazenyl (–N=N–) groups dominate reactivity:
- Nitro group : Reduces to amine (–NH) under catalytic hydrogenation (H/Pd-C), enabling derivatization .
- Cyano group : Undergo hydrolysis to carboxylic acids or react with Grignard reagents to form ketones .
- Diazenyl group : Participate in azo-cleavage reactions under acidic conditions (e.g., HSO/SnCl) to yield amines .
Prioritize reactions under inert atmospheres (N/Ar) to avoid side reactions with moisture or oxygen .
Advanced Research Question: How can environmental fate studies be designed to assess this compound’s persistence and toxicity?
Methodological Answer:
Adopt a tiered approach based on the INCHEMBIOL framework :
- Phase 1 (Lab-scale) :
- Phase 2 (Ecosystem modeling) :
Advanced Research Question: What strategies optimize yield in large-scale synthesis while minimizing hazardous byproducts?
Methodological Answer:
- Solvent selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Catalysis : Use iron powder for nitro-to-amine reduction instead of Sn/HCl, improving safety and yield (85–90%) .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., diazo coupling at 0–5°C) .
- Byproduct analysis : Monitor reactions via LC-MS to identify and suppress side products (e.g., dimerization of diazenyl intermediates) .
Basic Research Question: Which analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities (<0.5%) .
- Elemental analysis : Confirm C, H, N, Cl content with ≤0.3% deviation from theoretical values .
- DSC/TGA : Assess thermal stability (decomposition >200°C) and crystallinity .
Advanced Research Question: How can computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on the nitro group’s electron-withdrawing effects .
- QSAR modeling : Correlate substituent effects (e.g., –NO vs. –CN) with biological activity using Hammett constants (σ) and π-hydrophobicity parameters .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Compound A : N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide
- Key Differences : Additional nitro group at the 6-position on the phenyl ring.
- Crystal structure (monoclinic, P21/c) shows near-coplanar aromatic rings (dihedral angle 6.6°), promoting π-π stacking . Disorder in nitro/cyano substituents (occupancy factors 0.686 and 0.314) suggests dynamic structural flexibility .
Compound B : N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide
- Key Differences: Diethylamino group replaced with hydroxypropylamino; 4-chloro substitution on phenyl.
- Impact: Hydroxypropylamino increases hydrophilicity (logP reduction) but may reduce membrane permeability . Chloro substituent introduces steric hindrance and alters electronic distribution compared to nitro .
Halogen and Functional Group Modifications
Compound C : Acetamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-
- Key Differences : Bromine replaces chlorine at the 2-position.
- Impact: Bromine’s higher atomic weight and polarizability may enhance binding in biological targets (e.g., enzyme inhibition) .
Compound D : 3-Chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propionamide
- Key Differences : Propionamide chain (3-chloro) instead of acetamide (2-chloro).
- Impact :
Heterocyclic and Sulfur-Containing Analogs
Compound E : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key Differences : Pyrazole core replaces diazenyl linkage.
- Chloro and cyano groups maintain electron-withdrawing effects, stabilizing charge transfer .
Compound F : 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide
- Key Differences : Sulfamoyl and sulfanyl groups introduced.
- Impact: Sulfur atoms increase molecular weight (447.4 g/mol) and alter electronic properties (e.g., higher acidity) . Potential for enhanced metabolic stability due to sulfonamide resistance to hydrolysis .
Data Tables
Table 1: Structural and Physical Properties
Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
---|---|---|---|---|
Target | C19H17ClN6O3 | 424.83 | 4-NO2, 2-Cl, diethylamino | Dyes, Agrochemicals |
Compound A | C19H19N7O5 | 425.41 | 4,6-diNO2, 2-CN | Textile Dyes |
Compound B | C17H17Cl2N5O4 | 426.25 | 4-Cl, hydroxypropylamino | Pharmaceutical Intermediates |
Compound C | C19H18BrN7O3 | 488.31 | 2-Br, 6-CN | Regulated Chemicals |
Compound D | C20H20ClN7O3 | 449.87 | 3-Cl, propionamide | Research Chemicals |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound generally follows these key steps:
- Formation of the diazonium salt from an aromatic amine precursor.
- Azo coupling reaction between the diazonium salt and an activated aromatic compound bearing the diethylamino substituent.
- Introduction of the chloroacetamide group via acylation or nucleophilic substitution on the coupled azo intermediate.
This approach aligns with common azo dye preparation methods, where diazotization and azo coupling are fundamental reactions, followed by functional group transformations to install specific substituents such as chloroacetamide.
Preparation of the Diazonium Salt
The diazonium salt is typically prepared by diazotization of a substituted aromatic amine bearing the cyano and nitro groups in the 2-cyano-4-nitrophenyl moiety. This involves:
- Dissolving the aromatic amine in acidic aqueous solution (usually HCl).
- Cooling the solution to 0–5 °C.
- Adding sodium nitrite (NaNO2) slowly to generate the diazonium salt in situ.
This step requires careful temperature control to maintain the stability of the diazonium intermediate.
Azo Coupling Reaction
The diazonium salt is then coupled with the aromatic amine or aniline derivative containing the diethylamino group at the 5-position, which acts as an electron-donating group facilitating electrophilic substitution. The coupling is typically carried out under mildly alkaline conditions (pH 8–10) to activate the coupling partner.
- The coupling reaction proceeds rapidly at low temperatures (0–5 °C) to avoid decomposition.
- The azo bond (-N=N-) forms between the diazonium salt and the aromatic ring, yielding the azo dye intermediate.
This step is critical as it forms the characteristic azo linkage and the extended conjugated system responsible for the compound’s properties.
Introduction of the Chloroacetamide Group
The chloroacetamide moiety is introduced by reacting the azo intermediate with chloroacetyl chloride or chloroacetamide derivatives under controlled conditions:
- The reaction is usually performed in an inert solvent such as dichloromethane or acetonitrile.
- A base (e.g., triethylamine) is added to scavenge the HCl formed during acylation.
- The nucleophilic amine group on the azo intermediate attacks the chloroacetyl chloride, forming the N-(2-chloroacetamide) substituent.
This step requires careful control of temperature and stoichiometry to avoid side reactions or over-acylation.
Purification and Characterization
After synthesis, the compound is purified by:
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Chromatographic techniques such as column chromatography using ethyl acetate/hexane mixtures.
Characterization is typically done by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the aromatic and aliphatic proton environments.
- Infrared (IR) spectroscopy to verify amide and azo functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis for composition verification.
Data Table: Typical Reaction Conditions and Yields
Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 | 30–60 min | 90–95 | Maintain low temp to stabilize diazonium |
Azo Coupling | Diazonium salt + diethylamino-substituted aryl amine | 0–5 | 1–2 hours | 85–90 | pH 8–10, mild alkaline conditions |
Chloroacetamide introduction | Azo intermediate + chloroacetyl chloride + base | 0–25 | 2–4 hours | 75–85 | Use inert solvent, control stoichiometry |
Purification | Recrystallization/column chromatography | Room temp | Variable | — | Solvent choice critical for purity |
Research Findings and Notes
- The azo coupling reaction is highly selective and efficient when the electron-donating diethylamino group is present, enhancing the nucleophilicity of the coupling partner aromatic ring.
- The presence of electron-withdrawing groups (cyano and nitro) on the diazonium aromatic ring stabilizes the diazonium salt and directs the azo coupling regioselectively.
- The chloroacetamide group introduction is a key step to impart specific chemical reactivity and binding properties, often used in dye chemistry for covalent attachment to substrates.
- Sonication and inert atmosphere conditions have been reported to improve yields and purity in related aromatic substitution reactions, suggesting potential optimization routes.
- The overall synthetic route is adaptable to scale-up with careful control of temperature and pH, which are critical parameters for diazotization and azo coupling steps.
Properties
IUPAC Name |
2-chloro-N-[2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O3/c1-3-25(4-2)14-5-8-17(18(10-14)22-19(27)11-20)24-23-16-7-6-15(26(28)29)9-13(16)12-21/h5-10H,3-4,11H2,1-2H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULIYQPRUGMRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732684 | |
Record name | 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64294-88-8 | |
Record name | Disperse Violet 63 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64294-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, 2-chloro-N-[2-[2-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.